2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE
Overview
Description
2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE is a complex organic compound that belongs to the class of bipyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the bipyridine core, followed by the introduction of various functional groups such as amino, cyano, and carboxylate groups. Common reagents used in these reactions include bromine, sodium cyanide, and various amines. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. It may also interact with enzymes and receptors, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran
- Indole derivatives
- Imidazole derivatives
Uniqueness
Compared to similar compounds, 2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE stands out due to its unique combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
dimethyl 6-amino-5-cyano-1-phenyl-4-pyridin-3-yl-4H-pyridine-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-28-20(26)17-16(13-7-6-10-24-12-13)15(11-22)19(23)25(18(17)21(27)29-2)14-8-4-3-5-9-14/h3-10,12,16H,23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVDKYLIGCNQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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